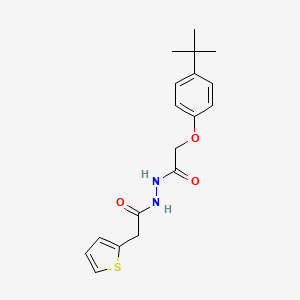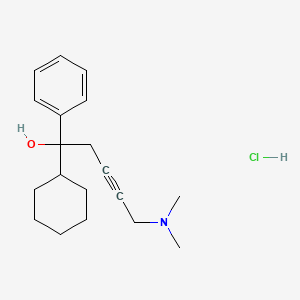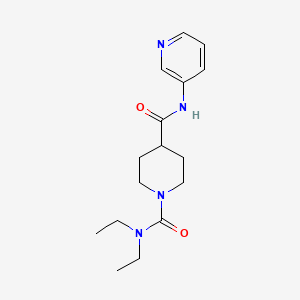![molecular formula C15H15N3O3S B6120355 N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6120355.png)
N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide, commonly known as HTEA, is a chemical compound with potential applications in scientific research. It is a derivative of hydrazide and has a complex structure that makes it a valuable compound for different research studies.
作用机制
The mechanism of action of HTEA in different scientific research applications varies depending on the target. As a ligand for metal complexes, HTEA coordinates with metal ions to form stable complexes that can act as catalysts in various chemical reactions. As an anti-cancer agent, HTEA induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. As an anti-inflammatory agent, HTEA inhibits the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
HTEA has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and form stable metal complexes. HTEA has also shown potential as an anti-bacterial agent by inhibiting the growth of different bacterial strains.
实验室实验的优点和局限性
HTEA has several advantages for lab experiments, including its ability to form stable metal complexes and its potential as an anti-cancer and anti-inflammatory agent. However, the complex structure of HTEA can make it challenging to synthesize, and its limited solubility in water can affect its bioavailability.
未来方向
There are several future directions for HTEA research, including its potential as a drug delivery system, its use as a sensor for metal ions, and its application in nanotechnology. HTEA can be used as a drug delivery system by conjugating it with different drugs and targeting specific cells. It can also be used as a sensor for metal ions by modifying its structure to increase its selectivity and sensitivity. Moreover, HTEA can be used in nanotechnology by incorporating it into nanoparticles for various applications.
Conclusion
In conclusion, HTEA is a valuable compound with potential applications in scientific research. Its complex structure and ability to form stable metal complexes make it a valuable ligand for metal ions. Moreover, its potential as an anti-cancer and anti-inflammatory agent makes it a promising compound for drug development. However, further research is needed to explore its full potential in different scientific research fields.
合成方法
The synthesis of HTEA involves the reaction of 2-hydroxybenzaldehyde and 2-thiopheneacetic acid hydrazide in ethanol. The resulting product is then treated with ethyl chloroacetate, and the reaction mixture is heated until the completion of the reaction. The final product is obtained after purification by recrystallization.
科学研究应用
HTEA has various scientific research applications, including its use as a ligand for metal complexes, anti-cancer agent, and anti-inflammatory agent. HTEA can form coordination compounds with different metal ions, which can be used as catalysts in various chemical reactions. Moreover, HTEA has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. It has also demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-11(14-7-4-8-22-14)18-21-10-15(20)17-16-9-12-5-2-3-6-13(12)19/h2-9,19H,10H2,1H3,(H,17,20)/b16-9+,18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIDBMJCPYRULP-QHWSFBBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)NN=CC1=CC=CC=C1O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC(=O)N/N=C/C1=CC=CC=C1O)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-hydroxybenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)
![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)




![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B6120362.png)
![3-[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B6120364.png)
![N-[2-(acetylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B6120372.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)